molecular formula C8H14O B14414390 5,5-Dimethyl-3-cyclohexen-1-ol CAS No. 82299-68-1

5,5-Dimethyl-3-cyclohexen-1-ol

Cat. No.: B14414390
CAS No.: 82299-68-1
M. Wt: 126.20 g/mol
InChI Key: CFMVVCODTGCTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-3-cyclohexen-1-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82299-68-1

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

5,5-dimethylcyclohex-3-en-1-ol

InChI

InChI=1S/C8H14O/c1-8(2)5-3-4-7(9)6-8/h3,5,7,9H,4,6H2,1-2H3

InChI Key

CFMVVCODTGCTKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC=C1)O)C

Origin of Product

United States

Contextualizing Allylic Alcohol Motifs in Retrosynthetic Analysis

Allylic alcohols are fundamental building blocks in contemporary organic synthesis. Their utility stems from the presence of two key functional groups—the alkene and the alcohol—in close proximity, which allows for a diverse array of chemical transformations. This dual functionality enables chemists to perform reactions such as epoxidation, dihydroxylation, cyclopropanation, and various substitution reactions, often with high levels of regio- and stereocontrol.

In the logic of retrosynthetic analysis, where a target molecule is deconstructed into simpler, commercially available starting materials, the allylic alcohol motif is a powerful strategic element. It can be "disconnected" in numerous ways, pointing to several potential synthetic routes. For instance:

Carbonyl Additions: An allylic alcohol can be retrosynthetically derived from the addition of a vinyl organometallic reagent to an aldehyde or ketone.

Reduction of Enones: A common and effective route is the reduction of an α,β-unsaturated ketone (an enone). Specialized reagents, such as in the Luche reduction (using sodium borohydride (B1222165) and cerium(III) chloride), can selectively reduce the carbonyl group while leaving the alkene untouched.

Wittig-type Reactions: The carbon-carbon double bond can be formed via olefination reactions, such as the Wittig reaction, by combining an aldehyde with a phosphorus ylide.

The versatility of the allylic alcohol is further highlighted by its ability to undergo rearrangement reactions. A notable example is the Overman rearrangement, a -sigmatropic rearrangement that converts allylic alcohols into allylic amines, providing access to valuable chiral amine building blocks. This wide range of transformations makes allylic alcohols, including 5,5-Dimethyl-3-cyclohexen-1-ol, highly valuable intermediates in the synthesis of natural products and other complex organic molecules.

The Unique Influence of the 5,5 Dimethyl Substituents on Cyclohexene Reactivity

The presence of the two methyl groups on the same carbon atom (a gem-dimethyl group) at the 5-position of the cyclohexene (B86901) ring is a critical structural feature that profoundly influences the molecule's reactivity. This influence is primarily attributed to the Thorpe-Ingold effect, or gem-dimethyl effect, which has both kinetic and thermodynamic consequences.

The Thorpe-Ingold effect proposes that the presence of bulky substituents, like the gem-dimethyl group, can alter the internal bond angles of a carbon chain. The steric bulk of the methyl groups increases the angle between them, which in turn compresses the bond angle of the adjacent ring carbons. This pre-organization of the molecule can significantly accelerate intramolecular reactions, such as ring closures, by bringing the reactive ends of the molecule closer together in the ground state. This is a kinetic effect that can lead to substantial rate enhancements.

Table 1: The Thorpe-Ingold Effect on Reaction Rates
Reactant StructureRelative Rate of CyclizationReference
Unsubstituted Chain1
Single Methyl Substitution5.3
Gem-Dimethyl Substitution43,000

While the kinetic aspect is often dominant, the gem-dimethyl effect also has a thermodynamic component. The presence of the gem-dimethyl group can relieve strain in the resulting cyclic product compared to its open-chain precursor, making the cyclized form more stable. However, studies suggest that the primary contribution of the effect in many cases is the kinetic acceleration. In the context of 5,5-Dimethyl-3-cyclohexen-1-ol, the gem-dimethyl group conformationally locks the ring, influencing the approach of reagents and thereby dictating the stereochemical outcome of reactions at the double bond and the hydroxyl group.

Foundational Contributions and Current Frontiers in Cyclohexenol Chemistry

Established Preparative Routes for Cyclohexen-1-ol Scaffolds

Dehydration Strategies from Cyclohexanol Precursors

A primary and well-established method for the synthesis of cyclohexene derivatives is the acid-catalyzed dehydration of cyclohexanol precursors. In this type of reaction, a proton from an acid catalyst protonates the hydroxyl (-OH) group of the alcohol, converting it into a better leaving group (water). Subsequent elimination of a water molecule and a proton from an adjacent carbon atom leads to the formation of a carbon-carbon double bond, yielding the corresponding alkene.

For the synthesis of derivatives of this compound, a suitable precursor would be a corresponding dimethylcyclohexanol. For instance, the dehydration of 3,5-dimethylcyclohexanol (B146684) is expected to yield 1,3-dimethylcyclohexene as the major product. The reaction proceeds through an E1 or E2 elimination mechanism, where the formation of the more substituted and thus more stable alkene is generally favored, in accordance with Zaitsev's rule. The choice of acid catalyst (e.g., phosphoric acid or sulfuric acid) and reaction conditions can influence the product distribution.

It is important to note that acid-catalyzed dehydration of substituted cyclohexanols can sometimes lead to a mixture of isomeric products, including those resulting from carbocation rearrangements. For example, the acid-catalyzed dehydration of 2,2-dimethylcyclohexanol (B73714) can yield both 1,2-dimethylcyclohexene (B155917) and isopropylidenecyclopentane through a mechanism involving an alkyl shift.

Hydrolysis of Halogenated Cyclohexene Intermediates

Another established route to cyclohexenol scaffolds involves the hydrolysis of halogenated cyclohexene intermediates. This nucleophilic substitution reaction typically involves treating a halocyclohexene with water or a hydroxide (B78521) solution. The halide atom is replaced by a hydroxyl group, yielding the corresponding alcohol.

The reactivity of the halogenated precursor is dependent on the nature of the halogen, with the rate of hydrolysis generally following the trend of C-I > C-Br > C-Cl > C-F, which corresponds to the bond enthalpies of the carbon-halogen bonds. The reaction is often carried out under heated conditions to increase the rate of this typically slow reaction. While direct hydrolysis with water is possible, the use of a stronger nucleophile like a hydroxide ion (from NaOH or KOH) is often more effective.

This method can be applied to the synthesis of this compound from a precursor such as 3-chloro-5,5-dimethylcyclohexene. The hydrolysis would replace the chlorine atom with a hydroxyl group to form the target molecule.

Enantioselective Synthesis of Chiral Cyclohexen-1-ol Derivatives

The synthesis of specific enantiomers of chiral cyclohexen-1-ol derivatives is of significant interest due to their application as versatile precursors in the synthesis of natural products and medicinally important compounds. Several asymmetric methods have been developed to achieve high enantiomeric purity.

Asymmetric Transformation of Cyclohexene Oxides via Chiral Lithium Amides

A powerful strategy for the enantioselective synthesis of cyclohexen-1-ol derivatives is the asymmetric deprotonation of meso-cyclohexene oxides using chiral lithium amides. In this process, a non-chiral (meso) epoxide is transformed into a chiral allylic alcohol. The chiral lithium amide acts as a base, selectively removing a proton from one of the two enantiotopic positions adjacent to the epoxide ring. This is followed by the elimination of the oxygen atom to form the double bond of the allylic alcohol.

The enantioselectivity of the reaction is controlled by the structure of the chiral lithium amide. A variety of these reagents have been developed, often derived from chiral amines. For example, lithium amides derived from α-pinene have been shown to achieve high enantiomeric excess (ee) in the deprotonation of cyclohexene oxide, yielding (R)-2-cyclohexen-1-ol with up to 95% ee. The steric properties of the chiral amide are crucial for achieving high levels of asymmetric induction. This method has also been successfully applied in the kinetic resolution of racemic cis-3-alkylcyclohexene oxides.

Chiral Amine PrecursorProductYield (%)Enantiomeric Excess (ee, %)
Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine(R)-Cyclohex-2-en-1-ol8078
(-)-N,N-Diisopinocampheylamide(R)-Cyclohex-2-en-1-ol-up to 95

Table based on data for the synthesis of (R)-cyclohex-2-en-1-ol.

Enantioselective Hydrosilylation of Cyclohexenones

The enantioselective hydrosilylation of α,β-unsaturated ketones, such as 2-cyclohexen-1-one, provides another efficient route to chiral allylic alcohols. This reaction involves the addition of a silicon-hydride bond (from a hydrosilane like polymethylhydrosiloxane) across the carbonyl group, followed by hydrolysis to yield the alcohol. The key to achieving enantioselectivity is the use of a chiral catalyst, typically a transition metal complex with a chiral ligand.

For example, the combination of diethylzinc (B1219324) (ZnEt₂) with a chiral pyridine-bis(oxazoline) (pybox) ligand has been used to catalyze the hydrosilylation of 2-cyclohexen-1-one. While this specific system provided the corresponding (R)-cyclohex-2-en-1-ol in high yield (88%), the enantiomeric excess was modest (26%). Rhodium complexes with chiral ferrocene-based phosphine-oxazoline ligands have also been developed for highly efficient and enantioselective hydrosilylation of alkenes, showcasing the potential of these catalytic systems.

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee, %)
ZnEt₂ / chiral pybox / PMHS2-Cyclohexen-1-one(R)-Cyclohex-2-en-1-ol8826

Table based on data for the synthesis of (R)-cyclohex-2-en-1-ol.

Chiral Hydroboration of Cyclohexadienes

Asymmetric hydroboration of cyclohexadienes offers a direct pathway to chiral cyclohexenols. This reaction involves the addition of a chiral hydroborating agent to a diene, followed by an oxidative workup (e.g., with hydrogen peroxide and a base) to convert the intermediate organoborane into the desired alcohol.

A widely used class of chiral hydroborating agents are the isopinocampheylboranes, derived from α-pinene. For instance, di-(2-isocaranyl)borane has been used for the hydroboration of 1,3-cyclohexadiene (B119728), yielding (R)-cyclohex-2-en-1-ol with a 94% yield and 68% ee. The steric bulk of the chiral borane (B79455) directs the addition to one of the enantiotopic faces of the diene, thereby establishing the stereochemistry of the resulting alcohol. The reaction of 1,3-cyclohexadiene with diisopinocampheylborane (B13816774) can produce a mixture of (-)-2-cyclohexen-1-ol (with 94% ee) and 3-cyclohexen-1-ol.

Chiral Hydroborating AgentSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Di-(2-isocaranyl)borane1,3-Cyclohexadiene(R)-Cyclohex-2-en-1-ol9468
Diisopinocampheylborane1,3-Cyclohexadiene(-)-2-Cyclohexen-1-ol-94

Table based on data for the synthesis of cyclohexen-1-ol derivatives.

Emerging Synthetic Approaches Utilizing Diverse Chemical Transformations

Recent advancements in organic synthesis have provided sophisticated methods for the construction of substituted cyclohexenol rings. These approaches, utilizing organometallic catalysts and unique reaction cascades, allow for high levels of control over stereochemistry and functional group installation.

The annulation reactions of Fischer carbene complexes represent a powerful strategy for synthesizing complex cyclic frameworks. Specifically, the intramolecular cyclohexadienone annulation of chromium carbene complexes has been investigated as a method to access core structures related to various natural products. This transformation involves the reaction of a chromium carbene complex, tethered to an alkyne, to form a bicyclic system which then rearranges to a cyclohexadienone. These cyclohexadienone products serve as key intermediates, being structural analogues or direct precursors to substituted cyclohexenols.

The Dötz benzannulation is a well-known reaction involving Fischer carbenes, alkynes, and carbon monoxide to create substituted aromatic rings, showcasing the utility of carbenes in forming six-membered rings. The intramolecular variant of such annulations provides a pathway to fused ring systems, and the stereochemistry of the starting carbene complex can influence the outcome of the reaction.

Table 1: Representative Fischer Carbene Annulation for Cyclohexadienone Analogue

Reactant Type Example Compound/Moiety Role in Synthesis Resulting Structure
Carbene Complex Chromium(0) pentacarbonyl complex with an alkoxy-substituted carbene Electrophilic carbene source Forms the core of the new six-membered ring
Alkyne Moiety An internal alkyne connected to the carbene via a carbon tether Reaction partner for annulation Becomes integrated into the final cyclic product

Palladium catalysis offers a versatile platform for the difunctionalization of 1,3-dienes, enabling the synthesis of a wide array of densely functionalized chemicals. These reactions provide a powerful strategy for creating substituted cyclohexene derivatives with significant control over regioselectivity and stereoselectivity. The general mechanism often begins with the oxidative addition of a substrate to a Pd(0) complex. This is followed by a Heck insertion of the 1,3-diene to generate a π-allyl palladium intermediate, which is then intercepted by a nucleophile to yield a 1,2- or 1,4-addition product.

A notable example is a three-component dicarbofunctionalization of a skipped diene with alkenyl triflates and arylboronic acids. This reaction, catalyzed by a palladium complex, efficiently produces 3-aryl-5-alkenylcyclohexene derivatives. A key feature of this method is its ability to create two new carbon-carbon bonds at the 1,3-positions with a high degree of syn-diastereoselectivity. Such methods are valuable for accessing substituted cyclohexenol precursors from readily available dienes.

Table 2: Palladium-Catalyzed 1,3-Alkenylarylation of a Skipped Diene

Component Example Catalyst/Base Product Stereochemistry
Skipped Diene 1,4-Cyclohexadiene Pd(acac)₂ / CsF 1,3-syn-disubstituted
Electrophile Alkenyl Triflates Pd(acac)₂ / CsF Alkenyl group addition

The synthesis of cyclohexenol derivatives bearing an acetyl group is of significant interest as these compounds are versatile building blocks for more complex molecules, including certain natural products. A specific method has been developed for the synthesis of [1R,2R]-1-Acetyl-2-methoxycarbonyl-4-methyl-3-cyclohexen-1-ol.

This synthesis was achieved by treating [1R,2R]-1-Acetyl-2-methoxycarbonyl-4-methyl-3-cyclohexen-1-yl p-Nitrobenzoate with anhydrous potassium carbonate in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) at 0 °C. This procedure facilitates the hydrolysis of the p-nitrobenzoate ester to afford the target tertiary alcohol. The starting material for this transformation can be prepared from the Diels-Alder reaction of a suitable diene and dienophile. The presence and manipulation of the acetyl group are crucial in synthetic routes targeting certain anthracyclines and milbemycins. Other related structures, such as 2-Acetyl-5,5-dimethyl-2-cyclohexen-1-ol, have also been synthesized and utilized in subsequent reactions like Michael additions.

Table 3: Synthesis of an Acetyl-Cyclohexen-1-ol Derivative

Starting Material Reagents and Conditions Product Yield

Regioselective Functional Group Interconversions at the Hydroxyl Group

The hydroxyl group of this compound is a key site for functionalization, enabling its conversion into other important chemical entities through oxidation, reduction, and substitution reactions.

Oxidation Protocols for Enone Formation

The oxidation of the secondary allylic alcohol in this compound leads to the formation of the corresponding α,β-unsaturated ketone, 5,5-dimethyl-3-cyclohexen-1-one. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Commonly used oxidants for allylic alcohols include manganese(IV) oxide (MnO2) and pyridinium (B92312) chlorochromate (PCC). Activated MnO2 is a selective reagent that effectively oxidizes allylic and benzylic alcohols without affecting non-allylic or non-benzylic counterparts. The reaction proceeds on the surface of the insoluble MnO2 via a radical intermediate mechanism. PCC is another mild oxidizing agent that can convert primary and secondary alcohols to aldehydes and ketones, respectively. For allylic alcohols, PCC provides a controlled, one-step oxidation to the corresponding α,β-unsaturated carbonyl compound.

The synthesis of 5,5-dimethyl-3-cyclohexen-1-one can also be achieved through other synthetic routes, such as the Stork-Danheiser sequence involving the reduction of a vinylogous ester followed by hydrolysis. Another method involves the reaction of dimedone with oxalyl chloride to produce 3-chloro-5,5-dimethyl-2-cyclohexen-1-one, a related cyclohexenone derivative.

Table 1: Oxidation of this compound

Oxidizing Agent Product Reaction Type
Manganese(IV) Oxide (MnO2) 5,5-Dimethyl-3-cyclohexen-1-one Selective Oxidation
Pyridinium Chlorochromate (PCC) 5,5-Dimethyl-3-cyclohexen-1-one Mild Oxidation

Reductive Pathways to Saturated Cyclohexanols

The reduction of this compound can proceed via two main pathways: reduction of the double bond to yield 5,5-dimethylcyclohexanol, or reduction of the double bond and the hydroxyl group, although the former is more common. Catalytic hydrogenation is a primary method for the reduction of the carbon-carbon double bond in allylic alcohols.

Palladium (Pd) and platinum (Pt) nanoparticles are effective catalysts for the hydrogenation of allylic alcohols. Generally, palladium catalysts are more active but may also lead to the formation of saturated aldehydes as byproducts. Platinum nanoparticles, on the other hand, tend to favor the formation of the saturated alcohol. Iron-catalyzed transfer hydrogenation offers an alternative, using a stable iron complex and a hydrogen donor like isopropanol (B130326) to achieve the reduction. This method is operationally simple and efficient for a diverse range of allylic alcohols. Iridium catalysts have also been explored for the asymmetric hydrogenation of allylic alcohols, yielding chiral saturated alcohols with high enantioselectivity.

Table 2: Reduction of this compound

Catalyst System Product Key Feature
Palladium Nanoparticles 5,5-Dimethylcyclohexanol High activity, potential for aldehyde byproduct
Platinum Nanoparticles 5,5-Dimethylcyclohexanol High selectivity for saturated alcohol
Iron(0) Carbonyl Complex / K2CO3 / Isopropanol 5,5-Dimethylcyclohexanol Earth-abundant metal catalyst
Iridium-N,P Catalysts Chiral 5,5-Dimethylcyclohexanol Asymmetric hydrogenation, high enantioselectivity

Nucleophilic Substitution Reactions for Hydroxyl Group Derivatization

The hydroxyl group of this compound can be derivatized through nucleophilic substitution reactions. These reactions are crucial for introducing a variety of functional groups, thereby expanding the synthetic utility of the parent molecule.

Allylic substitution reactions can be challenging due to the high C-O bond dissociation energy. However, iron-catalyzed radical pathways have been developed to directly activate unprotected allylic alcohols for substitution. This approach leverages the properties of low-valent iron to facilitate C-O bond cleavage and allows for the introduction of various alkyl groups with high regio- and stereoselectivity. Another strategy involves the conversion of the allylic alcohol into a better leaving group, such as an allylic ester, which can then undergo substitution. For example, a copper-aluminum mixed oxide can catalyze the allylic oxidation of cyclic alkenes in the presence of a carboxylic acid to form the corresponding allylic ester. Furthermore, methods for the direct oxidative thiocyanation of allylic alcohols have been developed using potassium persulfate and ammonium (B1175870) thiocyanate, providing access to allylic thiocyanates.

Carbon-Carbon Bond Construction and Rearrangements

The carbon-carbon double bond in this compound provides a handle for various carbon-carbon bond-forming reactions and rearrangements, leading to more complex molecular architectures.

Cyclopropanation Reactions and Diastereoselectivity

The cyclopropanation of the double bond in this compound results in the formation of a bicyclo[4.1.0]heptane system. The stereochemical outcome of this reaction is often directed by the hydroxyl group, leading to high diastereoselectivity.

The Simmons-Smith reaction, which utilizes an organozinc carbenoid, is a classic method for cyclopropanation. The hydroxyl group can coordinate to the zinc reagent, directing the methylene (B1212753) transfer to the same face of the double bond, resulting in syn-diastereoselectivity. Modifications of the Simmons-Smith reagent, such as the Furukawa modification using diethylzinc, can enhance reactivity. Other metal-catalyzed cyclopropanation reactions, for instance those using rhodium(III) catalysts, have also been developed for allylic alcohols. Photochemical methods involving aryldiazoacetates can also lead to the formation of cyclopropane-fused lactones from allylic alcohols.

Table 3: Cyclopropanation of this compound

Reagent/Catalyst Product Stereochemistry Method
Diiodomethane/Zinc-Copper Couple syn Simmons-Smith Reaction
Diethylzinc/Diiodomethane syn Furukawa Modification
Rhodium(III) Catalyst Diastereoselective Catalytic Cyclopropanation
Aryldiazoacetate (photochemical) Diastereoselective Photochemical Cyclopropanation

Ring-Opening Reactions of Related Oxabicyclic Alkenes through Metal Catalysis

While not a direct reaction of this compound itself, the ring-opening of related oxabicyclic alkenes is a significant transformation that can be accessed from derivatives of this starting material. Oxabicyclic alkenes, such as 7-oxabicyclo[2.2.1]heptene derivatives, can be synthesized through Diels-Alder reactions, for example, between a furan (B31954) and a suitable dienophile. These strained bicyclic systems can undergo ring-opening reactions catalyzed by various transition metals, leading to highly functionalized cyclohexene derivatives.

Transition metals like palladium, nickel, and rhodium are commonly employed to catalyze these ring-opening reactions with a range of nucleophiles. For instance, nickel-catalyzed reductive ring-opening with hydride sources can produce cycloheptenols. Palladium catalysis can be used for ring-opening reactions with aryl halides, leading to substituted dihydronaphthol rings. Rhodium catalysts are effective for asymmetric ring-opening reactions, yielding products with high enantiomeric excess. The regioselectivity of these reactions can often be controlled by the catalyst and the substituents on the oxabicyclic framework.

Condensation Reactions with Related Cyclic Diketones (e.g., 5,5-Dimethyl-1,3-cyclohexanedione)

The condensation reaction between an alcohol like this compound and a cyclic diketone such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone) is not a standard named reaction. However, the reactivity of dimedone with aldehydes is well-documented and provides a basis for predicting potential reaction pathways. Typically, dimedone undergoes condensation with aldehydes to form xanthenedione derivatives or bis-dimedone adducts.

The reaction generally proceeds via an initial Knoevenagel condensation, followed by a Michael addition. In the context of this compound, the alcohol would first need to be oxidized to the corresponding aldehyde, 5,5-dimethyl-3-cyclohexene-1-one, to react with dimedone in a similar manner.

The reaction of aromatic aldehydes with dimedone can yield two main types of products, depending on the reaction conditions. One product is the 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one), which can subsequently cyclize to form 1,8-dioxo-octahydroxanthene derivatives. Various catalysts have been employed to promote these reactions, including environmentally friendly options like water and surfactants.

Reactant with DimedoneProduct TypeCatalyst/ConditionsReference
Aromatic Aldehydes2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)KF/Al2O3 or silica sulfate (B86663) (solvent-free)
Aromatic Aldehydes1,8-Dioxo-octahydroxanthene derivativesFeCl3·6H2O in [bmim][BF4]
Aromatic AldehydesXanthenedione derivativesWater (catalyst-free)
Aromatic AldehydesMethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivativesCuO nanoparticles (solvent-free grinding)
Aromatic AldehydesXanthenedione derivativesSodium dodecyl sulfate (SDS) or dodecanesulfonic acid (DSA) in water

Intramolecular Rearrangement Mechanisms

Allylic and Homoallylic Alcohol Rearrangements

Allylic alcohols, such as this compound, can undergo rearrangement to form isomeric structures. An allylic rearrangement, or allylic shift, involves the migration of a substituent from one allylic position to another. This process often proceeds through the formation of a stabilized allylic carbocation or radical intermediate. The 1,3-migration of a hydroxyl group in tertiary allylic alcohols is a known transformation, which can be catalyzed by various reagents, including iron(II) chloride. This particular rearrangement is proposed to occur via a syn-facial migration of the iron-oxo species.

A related transformation is the isomerization of an allylic alcohol to a homoallylic alcohol. For instance, the lithium alkoxide of (S)-cyclohex-2-en-1-ol can be induced by a change in solvent to rearrange to the lithium alkoxide of (S)-cyclohex-3-en-1-ol. This 1,3-proton transfer has been shown to be stereospecific and intramolecular. Specifically, the rearrangement of the lithium alkoxide of (S)-3-methyl-2-cyclohexene-1-ol to the lithium alkoxide of (S)-3-methyl-3-cyclohexene-1-ol proceeds with 100% stereospecificity.

Starting MaterialRearrangement TypeKey FindingsReference
Tertiary allylic alcohols1,3-OH-migrationCatalyzed by FeCl2, proceeds via a proposed syn-facial migration.
(S)-cyclohex-2-en-1-ol lithium alkoxideAllylic to Homoallylic AlcoholSolvent-induced 1,3-proton transfer; stereospecific and intramolecular.
(S)-3-methyl-2-cyclohexene-1-ol lithium alkoxideAllylic to Homoallylic Alcohol100% stereospecific and nearly 100% intramolecular proton rearrangement.

Sigmatropic Proton Shifts in Related Cyclohexene Systems

Sigmatropic reactions are pericyclic reactions where a sigma bond migrates across a conjugated π-system in an intramolecular fashion. These rearrangements are governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the number of electrons involved.

A common type of sigmatropic rearrangement is the Current time information in Bangalore, IN.-hydride shift, which involves a six-electron system and is thermally allowed to proceed suprafacially. In cyclohexene systems, such proton shifts can occur. For example, the thermal Current time information in Bangalore, IN. H shift is suprafacial. While a Current time information in Bangalore, IN.-hydride shift is thermally forbidden to occur suprafacially, it can proceed photochemically. The symmetry of the molecule and the orbitals involved dictate the feasibility and stereochemistry of these shifts. In cyclopentadiene, a series of rapid Current time information in Bangalore, IN. hydrogen shifts at room temperature results in an averaged proton position in the NMR spectrum.

Reaction TypeElectron SystemAllowed ConditionTopologyReference
Current time information in Bangalore, IN. Hydride Shift6-electron (4n+2)ThermalSuprafacial
Current time information in Bangalore, IN. Hydride Shift4-electron (4n)PhotochemicalSuprafacial
Current time information in Bangalore, IN. Hydride Shift8-electron (4n)ThermalAntarafacial

Photochemical Reactivity and Cycloaddition Reactions of Related Chromophores

The cyclohexene moiety in this compound acts as a chromophore that can absorb UV light, leading to photochemical reactions. The photochemical behavior of cyclohexene and its derivatives includes oxidation and cycloaddition reactions.

Photo-oxidation is a significant weathering process for cyclic alkanes and can be sensitized by other chromophores. The photochemical oxygenation of cyclohexene can be achieved using sensitizers like dihydroxy-coordinated (tetraphenylporphyrinato)antimony(V) hexafluorophosphate, mimicking cytochrome P-450 oxygenation. Highly selective photochemical epoxidation of cyclohexene can also be achieved using Ru(II) porphyrin-clay hybrid catalysts, with selectivity for epoxidation reaching 96%.

The photochemical reactivity of a chromophore is influenced by its molecular structure and the solvent environment. The solvent can affect the reaction pathways by influencing the excited-state lifetimes and the distribution of electronic states. Cycloaddition reactions, a type of pericyclic reaction, can also be initiated photochemically. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings like cyclohexene derivatives from a conjugated diene and a dienophile. While typically thermal, photochemical variants exist.

Reaction TypeReactant/SystemSensitizer/CatalystKey FindingReference
Photo-oxidationCyclohexene-Important weathering process for cyclic alkanes.
Photochemical OxygenationCyclohexeneDihydroxy-coordinated (tetraphenylporphyrinato)antimony(V)Mimics P-450 oxygenation.
Photochemical EpoxidationCyclohexeneRu(II) Porphyrin–Clay HybridHigh selectivity (96%) for epoxidation.

Stereochemical Control and Asymmetric Induction in 5,5 Dimethyl 3 Cyclohexen 1 Ol Chemistry

Methodologies for Achieving High Enantiomeric Excess in Synthesis

High enantiomeric excess (ee) in the synthesis of chiral alcohols like 5,5-dimethyl-3-cyclohexen-1-ol is most effectively achieved through asymmetric reduction of its corresponding ketone precursor, 5,5-dimethyl-3-cyclohexen-1-one, or by kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 5,5-Dimethyl-3-cyclohexen-1-one: The catalytic asymmetric reduction of α,β-unsaturated ketones is a powerful method for producing chiral allylic alcohols. Methodologies developed for various cyclohexenones are directly applicable. These include transition-metal catalysis and biocatalysis, which offer high enantioselectivity. For instance, copper-catalyzed desymmetrizing hydrogenation using chiral ligands like Ph-BPE with a silane (B1218182) reducing agent has achieved up to 96% ee for related substrates. Similarly, biocatalytic approaches using ene-reductases from the old yellow enzyme (OYE) family are known to desymmetrize cyclohexadienones with excellent enantioselectivity (>99% ee) under mild, environmentally benign conditions.

Kinetic Resolution of Racemic this compound: Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. Lipase-catalyzed transesterification is particularly effective for secondary allylic alcohols. In this process, an enzyme selectively acylates one enantiomer at a much faster rate than the other. For example, in studies on the structurally similar 3-methyl-2-cyclohexen-1-ol, Candida antarctica lipase (B570770) B (CALB) was employed to resolve the racemic alcohol using succinic anhydride (B1165640) as the acylating agent, demonstrating high enantioselectivity. This method yields one enantiomer as the unreacted alcohol and the other as an ester, which can be easily separated and the ester subsequently hydrolyzed to afford the second alcohol enantiomer.

MethodologyPrecursor/SubstrateTypical Catalyst/EnzymeKey FeatureReported Enantiomeric Excess (ee) for Analogs
Asymmetric Hydrogenation5,5-Dimethyl-3-cyclohexen-1-oneCu/Ph-BPE Complex + SilaneDirect conversion of ketone to a single enantiomer of the alcohol.Up to 96% ee
Biocatalytic DesymmetrizationSubstituted CyclohexadienoneEne-Reductase (e.g., YqjM, OPR3)Operates under mild aqueous conditions; high selectivity.>99% ee
Enzymatic Kinetic Resolution(±)-5,5-Dimethyl-3-cyclohexen-1-olCandida antarctica Lipase B (CALB)Separates enantiomers from a racemic mixture via selective acylation.High (E > 100)

Diastereoselective Outcomes in Addition and Substitution Reactions

Once a single enantiomer of this compound is obtained, its existing stereocenter at C1 can direct the stereochemical outcome of subsequent reactions at the double bond, leading to the formation of specific diastereomers.

Hydroxyl-Directed Additions: The allylic hydroxyl group is a powerful directing group, capable of coordinating with electrophilic reagents to guide their delivery to one face of the alkene. A prime example is diastereoselective aziridination. In various cyclohexenol (B1201834) systems, it has been shown that the allylic or homoallylic -OH group can form a hydrogen bond with the nitrogen-donating reagent, such as an N-acetoxyaminoquinazolone. This interaction favors the formation of a transition state that leads to the syn-aziridine, where the new three-membered ring is on the same face as the hydroxyl group. Steric hindrance also plays a crucial role, potentially overriding the directing effect if the approaching reagent is excessively bulky.

Diastereoselective Substitution: Substitution reactions can also exhibit high diastereoselectivity. The acylation of trans-2-substituted-cyclohexanols, for example, proceeds diastereoselectively. A proposed "bait-and-hook" mechanism suggests that a nucleophilic substituent at the C2 position can provide intramolecular assistance to the acylation of the neighboring hydroxyl group. Interestingly, the diastereoselectivity of this reaction can be completely inverted by the addition of a base like pyridine (B92270), which alters the operative reaction mechanism.

Reaction TypeSubstrateReagentDirecting InfluenceStereochemical Outcome
AziridinationChiral Cyclohexenol3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one / PhI(OAc)₂Hydrogen bonding from allylic -OH groupHigh diastereoselectivity for the syn-diastereomer
AcylationChiral trans-2-Substituted-CyclohexanolAcyl ChlorideIntramolecular assistance from C2 substituentDiastereoselective; can be inverted by additives like pyridine

Design and Application of Chiral Catalysts and Auxiliaries

The successful stereocontrol in the synthesis of this compound hinges on the use of well-designed chiral catalysts and auxiliaries.

Chiral Catalysts for Asymmetric Synthesis: For the asymmetric reduction of the precursor ketone, several classes of catalysts are effective.

Transition Metal Complexes: Chiral phosphine (B1218219) ligands are central to many successful catalysts. The DIOP ligand, derived from tartaric acid, was an early example used with rhodium for asymmetric hydrogenation. More modern systems include copper or nickel complexes with bis(phosphine) ligands like Phenyl-BPE (1,2-bis(2,5-diphenylphospholano)ethane), which demonstrate high efficiency and enantioselectivity.

Organocatalysts: Chiral diamines derived from cinchona alkaloids, such as 9-amino(9-deoxy)quinidine derivatives, have been developed for the highly enantioselective isomerization of β,γ-unsaturated cyclohexenones to their chiral α,β-isomers. This approach provides an alternative route to chiral cyclohexenone precursors.

Biocatalysts (Enzymes): As mentioned, lipases like CALB are highly effective for the kinetic resolution of the racemic alcohol. For the reduction of the precursor ketone, ene-reductases offer an environmentally friendly and highly selective alternative to metal catalysts.

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. While no specific examples utilizing a chiral auxiliary for this compound were identified, the principle remains a valid strategy. For example, the alcohol could be esterified with a chiral carboxylic acid. The resulting bulky chiral group could then sterically hinder one face of the double bond, directing an electrophilic attack (e.g., epoxidation or hydrogenation) to the opposite face with high diastereoselectivity. The auxiliary would then be removed by hydrolysis.

Catalyst/Auxiliary ClassSpecific ExampleApplicationMode of Action
Transition Metal Catalyst[Cu(Ph-BPE)] ComplexAsymmetric reduction of a cyclohexenoneCreates a chiral environment around the metal center, forcing the substrate to bind in a preferred orientation for hydride attack.
OrganocatalystCinchona Alkaloid DiamineAsymmetric isomerization of a β,γ-cyclohexenoneForms a transient chiral enamine intermediate, which undergoes enantioselective protonation.
Enzyme (Biocatalyst)Candida antarctica Lipase B (CALB)Kinetic resolution of a racemic cyclohexenolThe chiral active site of the enzyme selectively binds and acylates one enantiomer much faster than the other.
Chiral Auxiliary(e.g., Ester of a chiral acid)Diastereoselective addition to the double bondProvides steric hindrance to block one face of the molecule from reagent attack.

Stereospecificity and Stereoselectivity in Mechanistic Pathways

The stereochemical outcomes discussed are governed by the specific mechanistic pathways of the reactions, which favor certain transition states over others.

Stereoselectivity in Catalytic Reduction: In the asymmetric hydrogenation of 5,5-dimethyl-3-cyclohexen-1-one with a chiral metal catalyst, stereoselectivity arises from the energy difference between two diastereomeric transition states. The substrate (ketone) coordinates to the chiral catalyst complex. The chiral ligand creates a highly defined three-dimensional space, and the substrate orients itself to minimize steric clashes with the ligand's bulky groups. This preferred orientation exposes one of the two faces of the carbonyl group to attack by the hydride, leading to the preferential formation of one enantiomer of the alcohol.

Stereoselectivity in Directed Reactions: For reactions directed by the allylic hydroxyl group, such as the aziridination mentioned previously, the mechanism involves pre-coordination. The transition state is stabilized by a hydrogen bond between the substrate's hydroxyl group and the reagent. This interaction locks the conformation of the cyclohexene (B86901) ring and the reagent relative to each other, ensuring the electrophile is delivered specifically to the syn-face of the double bond. Any transition state leading to the anti product would lack this stabilizing interaction and be significantly higher in energy.

Stereospecific Pathways: A reaction is stereospecific if the stereochemistry of the starting material dictates the stereochemistry of the product. While many reactions are stereoselective, fewer are strictly stereospecific. Electrocyclic reactions, for example, are governed by the Woodward-Hoffmann rules and are stereospecific. For instance, the thermal ring-opening of a substituted cyclobutene (B1205218) proceeds via a conrotatory motion, meaning two specific, stereoisomeric dienes will be formed from the two enantiomers of the starting material. While not a direct reaction of this compound, such pericyclic reactions on derivatives represent potential stereospecific transformations. Another example is an S_N2' reaction, where a nucleophile attacks an allylic system at the γ-position, displacing a leaving group from the α-position in a concerted manner, often with a predictable stereochemical outcome.

Mechanistic Investigations of 5,5 Dimethyl 3 Cyclohexen 1 Ol Reactivity

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the speed at which 5,5-Dimethyl-3-cyclohexen-1-ol undergoes chemical reactions and the factors that influence this rate. The rate of a reaction is an essential parameter for designing synthetic protocols and for modeling atmospheric chemistry, where unsaturated alcohols can be important precursors.

Detailed kinetic data for this compound itself is sparse in readily available literature; however, its reactivity can be estimated and understood through Structure-Activity Relationships (SARs). SARs are models that correlate the chemical structure of a compound with its reaction rate. For gas-phase reactions, such as with ozone (O₃) or hydroxyl (OH) radicals, SARs provide a framework for estimating rate coefficients based on the compound's functional groups and structural motifs.

The ozonolysis of unsaturated compounds is a well-studied area, and SARs have been developed to predict reaction rates. The rate coefficient is calculated by taking a base rate for a reference alkene and applying multiplicative factors for substituents. For this compound, the key structural features are the endocyclic double bond, the two alkyl groups at the α-position to the double bond, and the allylic hydroxyl group. The gem-dimethyl group is expected to have a notable effect on the reaction rate. Studies on similar cyclic alkenes show that the rate of reaction with ozone is significantly influenced by the degree of substitution at the double bond.

The following table presents kinetic data for compounds structurally related to this compound, illustrating how changes in structure affect reactivity with various atmospheric oxidants.

CompoundReactantRate Coefficient (k)Temperature (K)
Cyclohexene (B86901)NO₃ radical5.38 x 10⁻¹³ cm³ molecule⁻¹ s⁻¹298
CyclohexeneO₃2.2 x 10⁶ M⁻¹ s⁻¹298
3-Buten-1-olO₃3.6 x 10⁵ M⁻¹ s⁻¹298
3-Methyl-2-buten-1-olO₃3.11 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹298
1-MethylcyclohexeneO₃(Not specified)(Not specified)

This table is generated based on data from multiple sources to illustrate the kinetic context of cyclic and unsaturated alcohols. Rate coefficients are presented in the units reported in the original studies.

The rate of reaction is also dependent on the reaction phase. In liquid-phase oxidations, such as the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756), reaction rates are influenced by catalyst concentration, temperature, and pressure. While this reaction involves a saturated ring, the principles of determining rate constants through experimental data fitting and modeling are directly applicable to studies on this compound.

Elucidation of Elementary Steps and Intermediates in Transformations

Understanding the transformations of this compound requires identifying the sequence of elementary steps and the transient chemical species, or intermediates, that are formed and consumed during the reaction.

One common reaction pathway for alkenes is ozonolysis. The mechanism involves the initial formation of a van der Waals complex between the alkene and ozone, followed by the creation of a primary ozonide (a 1,2,3-trioxolane). This primary ozonide is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. For this compound, this pathway would lead to the cleavage of the carbon-carbon double bond and the formation of complex difunctional products.

In acid-catalyzed reactions, the dehydration of this compound can proceed through a carbocation intermediate. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a secondary allylic carbocation. This intermediate can then undergo rearrangement or elimination of a proton to yield a diene, such as 5,5-dimethyl-1,3-cyclohexadiene.

Other transformations can involve more complex intermediates. For example, in reactions of similar halo-substituted dimethylated cyclic compounds with strong bases like lithium diisopropylamide (LDA), evidence suggests the simultaneous occurrence of competing radical, carbanion, and even carbene pathways. The specific pathway taken depends on the nature of the leaving group and reaction conditions.

Furthermore, this compound and its derivatives can serve as precursors in cycloaddition reactions like the Diels-Alder reaction. In these cases, the molecule can be converted into a diene, which then reacts with a dienophile. The reaction proceeds through a cyclic transition state to form a new six-membered ring. Investigations into these reactions often focus on the synthesis of specific intermediates, such as silyloxy dienes, which are then used in subsequent steps.

Transition State Analysis and Reaction Coordinate Mapping

Transition state analysis provides a powerful lens for understanding reaction mechanisms at a molecular level. By using computational chemistry methods like Density Functional Theory (DFT) and semi-empirical molecular orbital calculations, researchers can model the energy landscape of a reaction. This involves mapping the reaction coordinate, which represents the progress of the reaction from reactants to products, and identifying the transition state—the highest energy point along this path.

For the Diels-Alder reactions involving dienes derived from this compound, molecular orbital calculations have been used to analyze the transition states. These calculations can reveal that the transition state is asynchronous, meaning the new chemical bonds are not formed in perfect unison. Such analyses help to interpret experimental results, including the observed diastereoselectivity of the reaction.

These computational tools are also vital for predicting the effects of structural modifications on reactivity. For example, quantum mechanics/molecular mechanics (QM/MM) methods can be employed to refine the understanding of stereoelectronic effects within transition states, aiding in the prediction of how substituents on the cyclohexene ring will influence the reaction outcome.

Influence of Electronic and Steric Factors on Regio- and Stereoselectivity

The outcome of reactions involving this compound is heavily dictated by the interplay of electronic and steric factors, which together control the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D orientation of the product).

Steric Factors: The most prominent steric feature of this compound is the gem-dimethyl group at the C5 position. These two methyl groups create significant steric bulk on one face of the molecule, hindering the approach of reagents from that side. This steric hindrance can direct incoming reactants to the opposite, less hindered face of the ring, thereby controlling the stereochemical outcome of additions to the double bond. In hydroboration, for example, the borane (B79455) reagent preferentially approaches the double bond from the side opposite to bulky substituents.

Electronic Factors: The electronic nature of the molecule is influenced by the electron-donating alkyl groups and the electron-withdrawing hydroxyl group. The hydroxyl group, in particular, can exert a strong influence through several mechanisms:

Inductive Effects: As an electronegative group, the oxygen atom can withdraw electron density from the ring, influencing the reactivity of the nearby double bond. The position of the substituent relative to the double bond is critical; the effect diminishes with distance.

Directing Group Effects: The hydroxyl group can act as a directing group, coordinating to a metal catalyst or reagent and delivering it to a specific site on the molecule. This is a common strategy to achieve high regioselectivity in reactions like directed hydroboration or metalation.

Allylic Strain: The interaction between the hydroxyl group at C1 and the substituents at the double bond can influence the conformational preference of the ring, which in turn affects how reagents approach the molecule.

The combination of these factors determines the product distribution in many reactions. For example, in an electrophilic addition to the double bond, the initial formation of a carbocation intermediate will be favored at the carbon atom that leads to the most stable carbocation (Markovnikov's rule). However, steric hindrance or directing group effects can override this electronic preference, leading to the anti-Markovnikov product. Similarly, the stereochemistry of addition (e.g., syn vs. anti) is controlled by the mechanism of the reaction and the steric accessibility of the two faces of the double bond.

Reaction TypeControlling FactorExpected Outcome for this compound
Electrophilic Addition (e.g., HBr)Electronic (Carbocation stability) & StericAddition follows Markovnikov's rule, but steric bulk at C5 influences approach.
Hydroboration-OxidationSteric & ElectronicBoron adds to the less hindered carbon (anti-Markovnikov), with stereocontrol from the gem-dimethyl group.
Epoxidation (e.g., m-CPBA)StericThe epoxide ring is likely to form on the face opposite the gem-dimethyl group.
Directed MetalationElectronic (Directing Group)Metalation would occur at the position ortho to the hydroxyl group.

This table summarizes the expected influence of steric and electronic factors on the selectivity of common organic reactions applied to the target molecule.

Role of Solvents and Additives in Modulating Reaction Pathways

The reaction environment, specifically the choice of solvent and the presence of additives, can dramatically alter the rate, yield, and even the mechanistic pathway of a reaction involving this compound.

Solvent Effects: Solvents can influence reactions in several ways. Polar solvents can stabilize charged intermediates and transition states, often accelerating reactions that involve their formation. In contrast, nonpolar solvents may be preferred for reactions involving neutral, nonpolar species.

A striking example of solvent influence is seen in certain transfer hydrogenation reactions. In one study, using isopropanol (B130326) as the solvent and hydrogen source with a specific manganese catalyst led to a metal-ligand cooperative mechanism, resulting in a product with high enantiomeric excess (high stereoselectivity). However, when methanol (B129727) was used as the solvent, the mechanism switched to a metal hydride transfer pathway, yielding a racemic product with no stereoselectivity. This demonstrates that the solvent is not merely an inert medium but can be a key participant in the catalytic cycle.

Solvents can also affect regioselectivity. In the acid-catalyzed alkylation of phenol (B47542) with cyclohexene, the use of nitromethane (B149229) as a solvent was found to inhibit the side reaction of cyclohexene dimerization. It also altered the ratio of ortho- to para-substituted products, indicating that the solvent influences the electrophilic attack on the aromatic ring.

Role of Additives: Additives are substances added in small quantities to a reaction mixture to enhance performance. These can be catalysts, co-catalysts, or reagents that modify the primary catalyst or one of the reactants.

In the Rupe rearrangement of a related ethynylcyclohexanol, the reaction in pure water at high temperature gave a modest yield. However, the introduction of salt additives like zinc sulfate (B86663) (ZnSO₄), ferric chloride (FeCl₃), or sodium bisulfate (NaHSO₄) significantly increased the product yield, with NaHSO₄ proving to be the most effective catalyst. These additives likely increase the concentration of H⁺ ions, which catalyze the rearrangement.

In reactions involving organometallic reagents, additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used. TMEDA can coordinate to lithium reagents, breaking up aggregates and increasing their reactivity, thereby enabling reactions that would otherwise be sluggish. Similarly, in reductions of cyclohexenones, the addition of cerium(III) chloride to sodium borohydride (B1222165) can change the reaction outcome. Depending on the alcohol used as a solvent, the reaction can yield either alkyl allylic ethers and dienes, or simply the corresponding allylic alcohols, demonstrating a complex interplay between the additive and the solvent.

Computational and Advanced Spectroscopic Approaches in the Study of 5,5 Dimethyl 3 Cyclohexen 1 Ol

Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool in modern organic chemistry, offering predictive power and detailed mechanistic insights that complement experimental work. Techniques like Density Functional Theory (DFT) are particularly valuable for exploring the electronic structure and properties of molecules like 5,5-Dimethyl-3-cyclohexen-1-ol.

Density Functional Theory (DFT) Calculations for Reactivity and Stereochemical Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict chemical reactivity and the stereochemical outcomes of reactions. For allylic alcohols such as this compound, DFT can elucidate reaction pathways, such as dehydration, by calculating the energies of reactants, products, and transition states.

DFT calculations have been used to analyze the dehydration of various alcohols, showing a relationship between the alcohol's structure and the preferred reaction mechanism. For instance, while primary alcohols may favor a concerted, asynchronous type II dyotropic reaction, other alcohols proceed through a stepwise E1-like process, especially when stable carbocation intermediates are accessible. The reactivity of a molecule can be rationalized through DFT-derived concepts like Fukui functions, which help identify regions within a molecule that are most susceptible to nucleophilic or electrophilic attack.

In addition to reactivity, DFT is a powerful tool for predicting stereochemistry. For example, computational predictions for the O-methylation of a related compound, 3-methylamino-5,5-dimethyl-2-cyclohexen-1-one, accurately forecasted that the (Z)-vinylogous imidate salt would be the predominant diastereomer, a finding later confirmed by spectroscopy. This predictive capability is crucial for designing stereoselective syntheses.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule, or its conformation, is critical to its reactivity and physical properties. Computational methods are used to perform conformational analysis and map out the potential energy landscape of a molecule. This involves identifying stable conformers (energy minima) and the energy barriers (saddle points) that separate them.

For a comprehensive analysis, various computational methods are often benchmarked for their accuracy in calculating conformational energies. These methods range from molecular mechanics force fields (like MMFF94 and MM3) to ab initio (like Hartree-Fock) and DFT methods (like B3LYP). High-accuracy methods like Domain-based Local Pair Natural Orbital Coupled Cluster (DLPNO-CCSD(T)) are often used to provide reference values for these benchmarks. By calculating the relative energies of different conformations, researchers can understand the steric and electronic factors that govern molecular stability. For this compound, this would involve analyzing the different chair and boat-like conformations of the cyclohexene (B86901) ring and the orientation of the hydroxyl and dimethyl groups. The computed Gibbs free energy profile for a reaction, such as the dehydration of an alcohol, provides a detailed energy landscape connecting reactants to products through transition states.

Table 1: Comparison of Common Computational Methods for Conformational Energy Calculations.
Method TypeSpecific MethodGeneral ApplicationRelative Cost
Force FieldMMFF94, MM3, UFFLarge molecules, initial conformational searchesLow
Semi-EmpiricalAM1, PM3Large systems, qualitative predictionsLow-Medium
Ab InitioHartree-Fock (HF)Basic quantum mechanical calculationsMedium
Density Functional Theory (DFT)B3LYP, M06-2XElectronic structure, reactivity, energeticsMedium-High
Post-HFMP2, CCSD(T)High-accuracy energy and property calculationsHigh-Very High

Simulation of Reaction Mechanisms and Transition Structures

A primary application of computational chemistry is the simulation of reaction mechanisms. By modeling the pathway from reactants to products, researchers can identify key intermediates and transition structures. The transition structure represents the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and rate.

For example, in the computationally studied dehydration of alcohols catalyzed by copper(II) sulfate (B86663), DFT calculations revealed two plausible mechanisms.

Stepwise E1-like process: This mechanism involves the initial cleavage of the C-O bond to form a carbocation intermediate, followed by a subsequent proton elimination. This pathway is favored when the resulting carbocation is particularly stable.

Concerted Type II Dyotropic Reaction: This involves a simultaneous, though asynchronous, transfer of a hydrogen atom and a hydroxyl group to a catalyst.

For each proposed mechanism, the geometry of the transition structures can be optimized, and the corresponding activation barriers (Gibbs free energy of activation) can be calculated. In the study of a secondary alcohol, the computed activation barrier for the rate-limiting step was found to be lower than that for a primary alcohol like ethanol, a result that aligns with experimental reactivity trends. Similar DFT approaches have been used to model the transition states in other reactions of allylic alcohols, such as the Sharpless epoxidation, to explain the observed enantioselectivity.

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized compounds and for the analysis of reaction mixtures. For a molecule like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. Analysis of chemical shifts, coupling constants, and signal integrations allows for the unambiguous assignment of the structure of this compound.

Beyond static structure determination, NMR is also used to study dynamic processes. Variable-temperature (VT) NMR experiments can be employed to investigate conformational changes, such as ring-flipping, or the rotation around single bonds. By tracking changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these processes. VT-NMR has been successfully used to study the rotational behavior of substituents on a porphyrin ring and to characterize different dynamic processes in lithium amide oligomers. Furthermore, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for confirming the connectivity of atoms in complex intermediates and final products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the analysis of volatile compounds like this compound and is routinely used to identify products, monitor reaction progress, and assess the purity of a sample.

In GC-MS, the sample is vaporized and separated into its individual components as it passes through a long capillary column. The time it takes for a component to pass through the column is known as its retention time, which helps in its identification. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio, producing a unique fragmentation pattern, or mass spectrum, that serves as a molecular fingerprint for identification.

This technique is highly effective for confirming the identity of a desired product and for detecting and identifying byproducts or impurities, even at very low levels. The purity of a sample can be estimated by comparing the peak area of the main component to the total area of all peaks in the chromatogram. For complex mixtures where compounds might co-elute, more advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC-MS) can be used to achieve superior separation and more accurate identification and quantification.

Table 2: Information from Advanced Spectroscopic Techniques.
TechniquePrimary Information ObtainedApplication in Studying this compound
NMR SpectroscopyConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemistry, molecular dynamics.Confirmation of the cyclohexene ring structure, assignment of protons and carbons, stereochemical analysis, study of conformational equilibria.
GC-MSSeparation of volatile components, molecular weight determination, fragmentation patterns for structural identification.Confirmation of product identity in a synthesis, assessment of sample purity, identification of reaction byproducts or impurities.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C) within the cyclohexene ring, and the alkyl C-H bonds.

The analysis of the IR spectrum of this compound reveals characteristic absorption bands that correspond to specific molecular vibrations. The most prominent of these is a broad, strong absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. The broadening of this peak is a result of intermolecular hydrogen bonding between molecules in the sample.

Another key feature is the absorption corresponding to the C=C stretch of the alkene group in the cyclohexene ring, which typically appears in the 1640-1680 cm⁻¹ region. This peak is often of medium intensity. The C-O stretching vibration of the secondary alcohol is also significant, appearing as a strong band in the 1050-1150 cm⁻¹ range.

Additionally, the spectrum displays multiple bands corresponding to C-H stretching vibrations. The peaks for sp² hybridized C-H bonds (from the alkene) are expected just above 3000 cm⁻¹, while the peaks for sp³ hybridized C-H bonds (from the saturated part of the ring and the methyl groups) appear just below 3000 cm⁻¹. The presence of the gem-dimethyl groups is further supported by characteristic C-H bending vibrations around 1365-1385 cm⁻¹ (often showing a split peak, known as an isopropyl split) and 1450-1470 cm⁻¹.

A summary of the expected characteristic infrared absorption bands for this compound is presented in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3600Strong, Broad
Alkene (C=C)C=C Stretch1640 - 1680Medium
Alcohol (C-O)C-O Stretch1050 - 1150Strong
Alkene C-HC-H Stretch3010 - 3040Medium
Alkyl C-HC-H Stretch2850 - 2960Strong
Gem-dimethylC-H Bend~1365 and ~1385Medium

This table is generated based on typical IR absorption ranges for the specified functional groups.

X-ray Crystallography for Definitive Solid-State Structural Elucidation of Derivatives

While X-ray crystallography of this compound itself may be challenging due to its low melting point and potential for conformational disorder in the solid state, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. By converting the parent alcohol into a crystalline derivative, such as a p-nitrobenzoate, a phenylurethane, or a product from a reaction involving its core structure, single crystal X-ray diffraction can provide unambiguous data on bond lengths, bond angles, and stereochemistry.

The synthesis of derivatives often involves reactions of the hydroxyl group or the dimedone (5,5-dimethyl-1,3-cyclohexanedione) precursor. For instance, Knoevenagel-Michael cascade reactions using dimedone and various aldehydes can produce complex, crystalline structures like 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. These derivatives have been successfully analyzed using X-ray crystallography to confirm their molecular connectivity and stereochemical arrangement.

In a typical X-ray diffraction experiment, a single crystal of the derivative is mounted and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed. The electron density map calculated from the diffraction data allows for the precise placement of each atom in the crystal lattice, revealing detailed structural information.

For example, the X-ray analysis of a 3-aryl-3-(5,5-dimethyl-3-hydroxy-cyclohex-2-ene-1-one-2-yl)-propionamide derivative confirmed the molecular structure proposed by other spectroscopic methods like IR and NMR. Similarly, studies on oxygenated cyclohexene derivatives isolated from natural sources have utilized X-ray diffraction to establish their absolute configuration.

The data obtained from such analyses are crucial for understanding structure-activity relationships, reaction mechanisms, and the subtle conformational features of the cyclohexene ring system as influenced by various substituents.

Below is a table representing the kind of data that can be obtained from an X-ray crystallographic analysis of a hypothetical derivative.

Crystallographic Parameter Description Example Value (Illustrative)
Chemical FormulaThe elemental composition of the molecule.C₂₃H₂₆O₄
Crystal SystemThe symmetry system of the crystal lattice.Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a (Å)Unit cell dimension along the x-axis.10.123 Å
b (Å)Unit cell dimension along the y-axis.15.456 Å
c (Å)Unit cell dimension along the z-axis.12.789 Å
α (°)Angle between b and c axes.90°
β (°)Angle between a and c axes.98.54°
γ (°)Angle between a and b axes.90°
Volume (ų)The volume of the unit cell.1975.4 ų
ZNumber of molecules in the unit cell.4

This table provides illustrative data for a representative crystalline derivative and does not correspond to a specific measured compound from the search results.

Applications of 5,5 Dimethyl 3 Cyclohexen 1 Ol As a Key Synthetic Intermediate

Strategic Building Block in Total Synthesis of Natural Products (Analogues)

The total synthesis of natural products is a field that drives innovation in chemical methodology. Molecules containing substituted cyclohexene (B86901) rings are common motifs in a vast array of natural products, including terpenoids and alkaloids. The functionalized core of 5,5-Dimethyl-3-cyclohexen-1-ol makes it an attractive, though currently underutilized, starting point for the synthesis of such compounds or their analogues. The strategic placement of its double bond and hydroxyl group allows for a variety of transformations, such as stereocontrolled epoxidations, additions, and rearrangements, to build molecular complexity.

For instance, the synthesis of Myrioneuron alkaloids has been achieved using building blocks derived from dimethyl-substituted cyclohexanone (B45756) precursors, highlighting the value of the gem-dimethylated six-membered ring in constructing complex nitrogen-containing polycycles. Similarly, the total synthesis of (-)-Saudin involved a crucial intramolecular Diels-Alder reaction of a complex cyclohexene-derived dienol ether, demonstrating how the cyclohexene framework can be used to set multiple stereocenters and forge complex ring systems. These examples, while not starting directly from this compound, establish the synthetic utility of the core structure in accessing biologically active natural products.

Precursor for Architecturally Complex Organic Molecules

The 5,5-dimethylcyclohexene scaffold is a robust platform for the assembly of architecturally complex organic molecules beyond natural products. The development of efficient synthetic strategies to create novel polycyclic systems is a significant challenge in organic synthesis. The inherent functionality of this compound can be leveraged to participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

A derivative, 5,5-dimethyl-cyclohexen-1-yl methyl ketone, has been used as a precursor to synthesize 1-(5,5-dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (B1584860) through an alkylation reaction. This transformation adds a functionalized side chain to the cyclohexene ring, creating a more complex structure that can be further elaborated. The stability imparted by the gem-dimethyl group makes this scaffold suitable for multi-step sequences aimed at building intricate molecular architectures.

Facilitating the Construction of Polycyclic and Heterocyclic Ring Systems (via Derivatives and Related Chemistry)

The true synthetic power of the 5,5-dimethylcyclohexene framework is most evident in its application to building fused and spirocyclic ring systems. While this compound itself is a potential substrate for reactions like intramolecular cycloadditions, its dione (B5365651) derivative, 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), is a widely used and versatile precursor for a multitude of polycyclic and heterocyclic structures.

Dimedone readily participates in domino reactions, such as the Knoevenagel condensation followed by a Michael addition, with various aldehydes to form tetraketone derivatives like arylmethylene[bis(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-ones)]. These intermediates are, in turn, precursors to a range of heterocyclic systems. For example, they can be cyclized to form xanthene and acridine (B1665455) derivatives, which are important structural motifs in medicinal chemistry. The synthesis of these complex molecules often proceeds in high yield under environmentally benign conditions, sometimes using water as a solvent. This highlights the efficiency and utility of the dimedone scaffold in generating diverse polycyclic frameworks.

Table 2: Examples of Polycyclic and Heterocyclic Systems from Dimedone
PrecursorsReaction TypeResulting SystemReference
Dimedone, Aromatic AldehydesKnoevenagel/Michael Domino ReactionArylmethylene[bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)]
Dimedone, Benzaldehydes, β-NaphtholOne-pot Condensation1,8-Dioxo-octahydro-xanthenes
Dimedone, Aromatic Aldehydes, Isopropylidene Malonate, Aromatic AminesMulti-component Reaction3-Aryl-3-(5,5-dimethyl-3-hydroxyl-cyclohex-2-ene-1-one-2-yl)-propionamide Derivatives

Synthesis of Optically Active Compounds for Chiral Pool Applications

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers. The separation of these enantiomers or the asymmetric synthesis of one enantiomer provides access to valuable optically active building blocks for the chiral pool. These enantiopure compounds can serve as starting materials for the synthesis of other complex chiral molecules, where precise stereochemical control is essential.

Methods for obtaining enantiomerically enriched cyclohexene derivatives are well-established. For example, the kinetic resolution of racemic cis-3-alkylcyclohexene oxides using chiral lithium amides can effectively separate enantiomers, yielding both the unreacted epoxide and the rearranged allylic alcohol in high enantiomeric excess. Another powerful technique is enzymatic resolution, where enzymes like lipases are used to selectively react with one enantiomer of a racemic mixture. This has been successfully applied to resolve racemic methyl 3-cyclohexene-1-carboxylate, affording the corresponding acid and unreacted ester in high optical purity. These strategies could be directly applied to this compound or its derivatives to generate enantiopure synthons for asymmetric synthesis.

Derivatization for the Generation of Molecular Libraries

A molecular library is a collection of structurally related compounds created through combinatorial chemistry, which is a key process in modern drug discovery. The 5,5-dimethylcyclohexene scaffold is an excellent core structure for the generation of such libraries. Its rigid framework and multiple points for diversification allow for the systematic synthesis of a wide array of analogues.

The reaction of the related precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone), with a diverse set of aromatic aldehydes is a prime example of library generation. This one-pot reaction produces a library of arylmethylene[bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones)], where the diversity comes from the choice of aldehyde. These libraries of related compounds can then be screened for biological activity to identify new lead compounds for drug development. The ability to easily generate a large number of derivatives from a common core makes the 5,5-dimethylcyclohexene skeleton a valuable tool in medicinal chemistry and materials science.

Future Directions and Emerging Research Areas in 5,5 Dimethyl 3 Cyclohexen 1 Ol Chemistry

Development of Green Chemistry Approaches for Synthesis and Transformations

The paradigm of green chemistry, which emphasizes waste reduction, energy efficiency, and the use of environmentally benign substances, is set to redefine the synthetic landscape for 5,5-Dimethyl-3-cyclohexen-1-ol and its derivatives. Future research will likely pivot from traditional synthetic routes, which may involve hazardous solvents or stoichiometric reagents, towards more sustainable alternatives.

Sustainable Synthesis Strategies: Investigations into the synthesis of related cyclohexanedione derivatives have demonstrated the feasibility of using greener solvents. For instance, reactions have been successfully carried out in ethylene (B1197577) glycol and water, the latter being a safe, non-toxic, and inexpensive medium. The use of water as a solvent can also accelerate certain reactions, such as the Diels-Alder and aldol (B89426) condensations. Furthermore, solvent-free reaction conditions, catalyzed by entities like KF/Al2O3 or bismuth trichloride, have proven effective for related syntheses, offering advantages in terms of high yields, simple work-up procedures, and minimal environmental impact.

Biocatalysis: A significant area of development is the use of biocatalysts, such as enzymes, to perform chemical transformations with high selectivity and under mild conditions. Carbonyl reductase (CRED) enzymes, for example, are increasingly used for the asymmetric reduction of prochiral ketones to valuable chiral alcohols. This approach could be instrumental in producing enantiomerically pure forms of this compound, a critical requirement for many applications in pharmaceuticals and materials science. Biocatalytic processes can also overcome equilibrium limitations found in traditional chemical reactions, leading to high yields and purity without the need for extensive purification. The use of whole-cell catalysts in aqueous media further enhances the green credentials of this approach.

Table 1: Examples of Green Chemistry Approaches in the Synthesis of Related Cyclohexene (B86901) Derivatives

Approach Catalyst/Medium Substrates Product Type Key Advantages Reference(s)
Aqueous Synthesis Sodium Dodecyl Sulfate (B86663) (SDS) in Water Aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione 1,8-Dioxo-octahydroxanthenes Environmentally friendly, high yields, simple work-up.
Solvent-Free Synthesis Wet 2,4,6-trichloro-1,3,5-triazine (TCT) Aromatic aldehydes and 5,5-dimethylcyclohexane-1,3-dione (B117516) 1,8-Dioxo-octahydroxanthenes High yields, environmentally benign procedure.
Green Solvent Ethylene Glycol (no catalyst) 2,4-dichlorobenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione Xanthene derivative Simple, avoids traditional volatile organic solvents.
Biocatalysis Carbonyl Reductase (CRED) 2-Bromocyclohex-2-enone (S)-2-bromo-2-cyclohexen-1-ol High enantiomeric excess (99.8% ee), mild conditions.

Exploration of Novel Catalytic Systems, including Organometallic and Organocatalytic Methods

The functional groups of this compound—an alkene and a secondary alcohol—are prime targets for catalytic transformations. Future research will undoubtedly focus on developing novel catalytic systems that can selectively modify these groups to generate a diverse range of valuable downstream products.

Organometallic Catalysis: Organometallic catalysts offer powerful tools for reactions like isomerization, hydrogenation, and cross-coupling. For example, ruthenium complexes have been shown to effectively catalyze the isomerization of allylic alcohols, such as 2-cyclohexen-1-ol, into their corresponding ketones (e.g., cyclohexanone). Applying similar catalysts to this compound could provide a direct route to 5,5-dimethylcyclohexan-1-one. The choice of reaction conditions, such as the solvent system (e.g., methanol (B129727) vs. water/cyclohexane), can selectively direct the reaction towards isomerization, oxidation, or other transformations.

Organocatalysis: Organocatalysis, which uses small organic molecules as catalysts, is a rapidly growing field that avoids the cost and potential toxicity of heavy metals. For the synthesis of precursors to this compound, Brønsted acidic ionic liquids (BAILs) have been employed as efficient, economical, and eco-friendly catalysts in solvent-free or aqueous conditions. Similarly, solid-supported catalysts like KF/Al2O3 have been used for Michael addition reactions and the synthesis of various heterocyclic compounds from dimedone, a common starting material. These catalytic systems could be adapted for transformations of this compound itself, such as in addition reactions across the double bond or esterification of the alcohol group.

Table 2: Novel Catalytic Systems for Transformations of Related Cyclohexene Scaffolds

Catalyst Type Specific Catalyst Reaction Type Substrate(s) Key Outcome Reference(s)
Organometallic [RuClCp(PTA)2] Isomerization, Oxidation, 1,3-Transposition 3-methyl-2-cyclohexen-1-ol Selective formation of 3-methylcyclohexanone (B152366) or 3-methyl-2-cyclohexenone based on conditions.
Organocatalyst Brønsted Acidic Ionic Liquids (BAILs) Knoevenagel–Michael cascade Aromatic aldehydes and dimedone Efficient synthesis of xanthene derivatives under eco-friendly conditions.
Solid-Supported KF/Al2O3 Michael Addition Dimedone and Chalcone Synthesis of 1,3-Diaryl-3-(5,5-dimethyl-3-hydroxy-2-cyclohexene-1-one-2-yl)-1-acetones in good yields.
Surfactant Dodecanesulfonic acid (DSA) in Water Condensation Aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione High yields of xanthene derivatives in a green solvent.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The structural core of this compound is an ideal starting point for the creation of small molecule libraries. By systematically modifying its functional groups, a large number of derivatives can be generated. Integrating automated synthesis platforms with high-throughput screening (HTS) can dramatically accelerate the discovery of new molecules with desirable properties.

A precedent for this approach exists in the synthesis of a library based on the related 5,5-dimethyl cyclohexen-1,4-dione scaffold. Researchers created a diverse collection of molecules by reacting a Fischer carbene complex with various alkynes and subsequently modifying the products through reactions like Suzuki couplings and esterifications. This library of quinone-like molecules was then poised for HTS to identify compounds with interesting biological activities.

A similar strategy could be envisioned for this compound. An automated platform could perform a series of reactions in parallel, such as etherification or esterification of the hydroxyl group and various additions (e.g., epoxidation, dihydroxylation) across the double bond. The resulting library of derivatives could then be rapidly screened for applications ranging from new pharmaceutical leads to novel fragrance components or material precursors. This approach is also valuable for optimizing reaction conditions, as seen in the screening of enzyme libraries to find the most effective biocatalyst for a specific transformation.

Advanced Computational Design for Predictive Chemistry

Computational chemistry provides powerful predictive tools that can guide and rationalize experimental work, saving significant time and resources. For a molecule like this compound, computational methods can be applied to several key research areas.

Future research could employ Density Functional Theory (DFT) and other quantum mechanical methods to:

Predict Reaction Outcomes: Model potential reaction pathways for the transformation of this compound with different reagents and catalysts. This can help predict regioselectivity and stereoselectivity, guiding the choice of experimental conditions.

Design Novel Catalysts: Simulate the interaction between the substrate and potential catalysts to understand the mechanism of action and design more efficient and selective catalysts.

Elucidate Structural and Spectroscopic Properties: Computational studies have been used to investigate the structures of related complex molecules, such as xanthenodiones, and to assign their vibrational modes in IR and Raman spectra. Similar analyses for this compound and its derivatives would aid in their characterization and structural confirmation.

By predicting molecular properties and reaction energetics before entering the lab, researchers can focus on the most promising synthetic routes and molecular targets, accelerating the pace of discovery.

Potential as Precursors for Advanced Materials and Functional Molecules

The inherent reactivity of the allylic alcohol and the alkene functionality makes this compound a valuable building block for more complex molecular architectures and advanced materials.

Functional Molecules: The cyclohexene ring is a common motif in many natural products and biologically active compounds. The related cyclohexen-1,4-dione scaffold is viewed as a potential source for molecules with interesting biological activity, similar to quinones but potentially with greater selectivity. By using this compound as a starting point, chemists can access novel structures for drug discovery programs. Its derivatives could also find use in the fragrance industry, as structurally related cyclohexanol (B46403) derivatives are known fragrance materials. Furthermore, the N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl) group, derived from dimedone, has been utilized as a protective group in solid-phase peptide synthesis, highlighting the utility of this core structure in complex organic synthesis.

Advanced Materials: The double bond in the cyclohexene ring is suitable for polymerization reactions. This opens up the possibility of using this compound or its derivatives as monomers for the synthesis of new polymers. The hydroxyl group provides a handle for further functionalization, allowing for the creation of cross-linked materials or polymers with tailored properties, such as specific thermal or optical characteristics.

The exploration of this compound as a chiron (a chiral building block) could lead to the synthesis of enantiomerically pure complex targets, further expanding its utility in the creation of sophisticated functional molecules.

Q & A

Q. Methodology :

  • Step 1 : Start with cyclohexene derivatives (e.g., cyclohexenone) as precursors. Use Grignard reagents or organocatalytic methods to introduce dimethyl groups at the 5,5-positions, ensuring regioselectivity .
  • Step 2 : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) to suppress side reactions like over-reduction or isomerization. For example, low temperatures (~0–5°C) in aprotic solvents (e.g., THF) may enhance selectivity .
  • Step 3 : Monitor progress via GC-MS or NMR to detect intermediates and adjust parameters dynamically.
    Advanced Consideration : Use computational tools (DFT calculations) to predict steric and electronic barriers in transition states, guiding catalyst selection .

What analytical techniques are critical for resolving structural ambiguities in this compound derivatives?

Q. Methodology :

  • Core Techniques :
    • 2D NMR (COSY, HSQC, HMBC) : Resolve stereochemical ambiguities and confirm substitution patterns .
    • X-ray Crystallography : Determine absolute configuration for crystalline derivatives .
  • Advanced Cross-Validation : Combine IR spectroscopy (to track hydroxyl group interactions) with HPLC-MS for purity assessment, especially when isolating enantiomers .
    Data Contradiction Example : If NMR signals suggest unexpected diastereomers, re-examine reaction conditions for unintended epoxidation or ring-opening side reactions .

How do researchers address challenges in characterizing the compound’s reactivity under oxidative or thermal stress?

Q. Methodology :

  • Experimental Design :
    • Conduct thermogravimetric analysis (TGA) to study thermal stability and decomposition pathways.
    • Use accelerated aging studies (e.g., exposure to O₂ or UV light) to simulate oxidative degradation .
  • Advanced Analysis : Employ in situ FTIR or Raman spectroscopy to capture real-time changes in functional groups during stress tests.
    Safety Note : Follow protocols in safety data sheets (e.g., ventilation, PPE) to handle reactive intermediates .

What strategies are effective for optimizing enantioselective synthesis of this compound?

Q. Methodology :

  • Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids or transition-metal complexes) to induce asymmetry during cyclization .
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis .
    Data Analysis : Compare enantiomeric excess (%ee) via chiral HPLC or polarimetry , and correlate with reaction time/temperature gradients to identify optimal conditions .

How can researchers mitigate discrepancies between computational predictions and experimental results in reactivity studies?

Q. Methodology :

  • Root-Cause Analysis :
    • Validate computational models (e.g., DFT or MD simulations) with experimental data (e.g., kinetic isotope effects).
    • Check for solvent effects or implicit/explicit solvation models in simulations .
  • Case Study : If predicted activation energy for hydroxyl group oxidation deviates from experimental values, re-examine the role of hydrogen bonding or steric hindrance in the solvent environment .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Methodology :

  • Exposure Control :
    • Use fume hoods and local exhaust ventilation to limit inhalation risks .
    • Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Spill Management : Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
    Advanced Training : Incorporate safety drills for fire/leak scenarios, referencing OSHA or CLP regulations .

How can researchers design experiments to study the compound’s interactions with biological or environmental surfaces?

Q. Methodology :

  • Surface Adsorption Studies :
    • Use quartz crystal microbalance (QCM) to quantify adsorption kinetics on silica or polymer surfaces .
    • Pair with AFM to map nanoscale interactions.
  • Environmental Fate Analysis : Perform batch sorption experiments in soil/water systems, followed by LC-MS/MS to track degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.